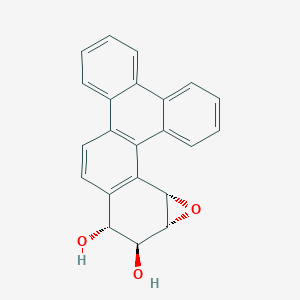
Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, also known as B[a]PDE, is a potent carcinogenic compound that is formed during the metabolism of benzo[a]pyrene (B[a]P). B[a]P is a polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, air pollution, and charbroiled food. B[a]PDE is known to cause DNA damage and mutations, leading to the development of cancer.
Mechanism Of Action
B[a]PDE binds to DNA and forms adducts, leading to mutations and cancer. It can also interfere with DNA repair mechanisms, leading to further DNA damage. B[a]PDE has been shown to activate oncogenes and inhibit tumor suppressor genes, leading to uncontrolled cell growth and proliferation.
Biochemical And Physiological Effects
B[a]PDE has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, inflammation, and immune system dysfunction. It can also cause DNA damage and mutations, leading to the development of cancer. B[a]PDE has been shown to affect a variety of cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Advantages And Limitations For Lab Experiments
B[a]PDE is a potent carcinogenic compound that is widely used in scientific research. Its advantages include its ability to induce tumors in animal models and to study the effects of DNA damage on cellular processes. However, B[a]PDE is also highly toxic and can pose a risk to researchers working with the compound. Its use is strictly regulated, and safety measures must be taken to ensure the health and safety of researchers.
Future Directions
Future research on B[a]PDE should focus on developing new cancer therapies that target the compound. This could include the development of chemotherapeutic agents that specifically target B[a]PDE-induced tumors. Additionally, research should focus on identifying biomarkers that can be used to detect B[a]PDE exposure and to monitor the effectiveness of cancer therapies. Finally, research should focus on developing new methods for synthesizing B[a]PDE that are safer and more efficient than current methods.
Synthesis Methods
B[a]PDE is synthesized by the oxidation of B[a]P by cytochrome P450 enzymes, followed by the epoxidation of the resulting diol by epoxide hydrolase. The resulting compound is highly reactive and can bind to DNA, leading to mutations and cancer.
Scientific Research Applications
B[a]PDE is widely used in scientific research to study the mechanisms of carcinogenesis and DNA damage. It is used to induce tumors in animal models and to study the effects of DNA damage on cellular processes. B[a]PDE is also used to develop new cancer therapies and to test the efficacy of chemotherapeutic agents.
properties
CAS RN |
132832-27-0 |
|---|---|
Product Name |
Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(16S,18R,19S,20R)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1 |
InChI Key |
GZHHSQMUVHHNOY-CLAROIROSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
Other CAS RN |
119479-44-6 132832-27-0 |
synonyms |
enzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha, 9aalpha)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha,9aalpha), (+-)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8abeta,9abeta), (+-)-isomer BgC-diol-epoxide syn-benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



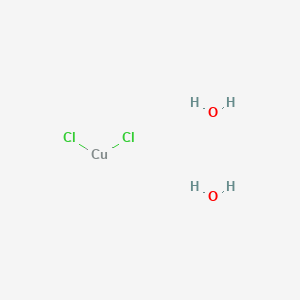
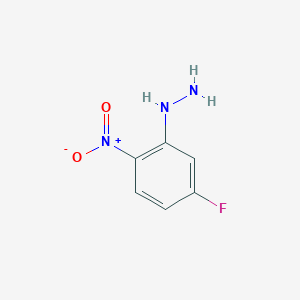
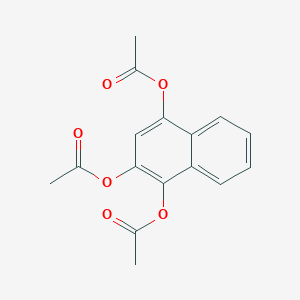
![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)
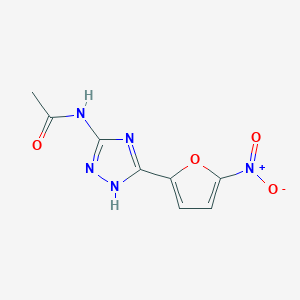
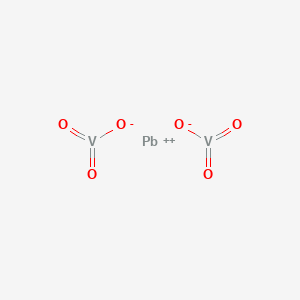
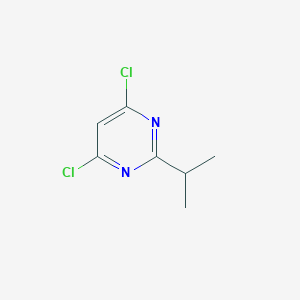
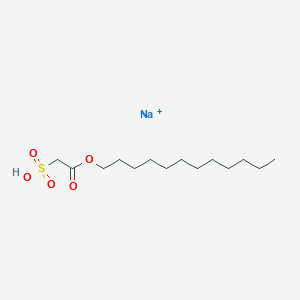
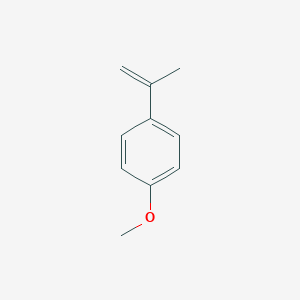
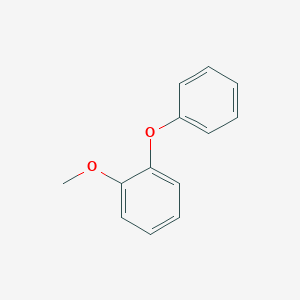
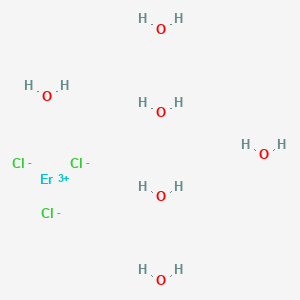
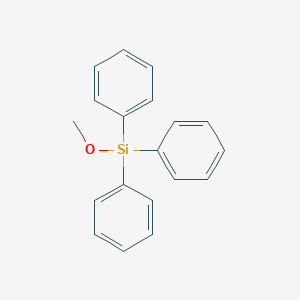
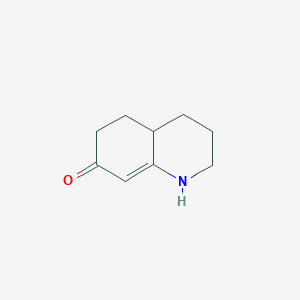
![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)